molecular formula C10H16N2OS B2522232 N-(1-cyanocyclopentyl)-2-(methylsulfanyl)propanamide CAS No. 1627007-68-4

N-(1-cyanocyclopentyl)-2-(methylsulfanyl)propanamide

Cat. No. B2522232
CAS RN: 1627007-68-4
M. Wt: 212.31
InChI Key: ZMDIWDDCFLSCQI-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-(methylsulfanyl)propanamide, also known as CPP-115, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which plays a critical role in the regulation of GABA neurotransmission in the brain.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-(methylsulfanyl)propanamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have a calming effect on the central nervous system. N-(1-cyanocyclopentyl)-2-(methylsulfanyl)propanamide has been studied for its potential use in the treatment of epilepsy, anxiety disorders, and substance use disorders. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

N-(1-cyanocyclopentyl)-2-(methylsulfanyl)propanamide works by inhibiting GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-(1-cyanocyclopentyl)-2-(methylsulfanyl)propanamide increases the levels of GABA in the brain, which can have a calming effect on the central nervous system. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety disorders.
Biochemical and Physiological Effects
N-(1-cyanocyclopentyl)-2-(methylsulfanyl)propanamide has been shown to increase GABA levels in the brain, which can have a range of biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(1-cyanocyclopentyl)-2-(methylsulfanyl)propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in the brain. It has also been shown to have a low toxicity profile, which makes it a safe compound to use in animal studies. However, N-(1-cyanocyclopentyl)-2-(methylsulfanyl)propanamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. It is also a challenging compound to synthesize, which can make it difficult to obtain in large quantities.

Future Directions

N-(1-cyanocyclopentyl)-2-(methylsulfanyl)propanamide has the potential to be a valuable therapeutic agent for a range of neurological and psychiatric disorders. Future research should focus on further understanding its mechanism of action, as well as its long-term effects. There is also a need for more studies to evaluate its safety and efficacy in humans. Additionally, N-(1-cyanocyclopentyl)-2-(methylsulfanyl)propanamide may have potential applications in other areas of research, such as drug addiction and pain management.

Synthesis Methods

The synthesis of N-(1-cyanocyclopentyl)-2-(methylsulfanyl)propanamide involves the reaction of 1-cyanocyclopentene with methyl mercaptan to form N-(1-cyanocyclopentyl)methanethiol, which is then reacted with 2-bromo-2-methylpropanoyl chloride to form N-(1-cyanocyclopentyl)-2-(methylsulfanyl)propanamide. The synthesis of N-(1-cyanocyclopentyl)-2-(methylsulfanyl)propanamide has been optimized to produce high yields and purity, making it a suitable compound for scientific research.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-methylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-8(14-2)9(13)12-10(7-11)5-3-4-6-10/h8H,3-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDIWDDCFLSCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCC1)C#N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-(methylsulfanyl)propanamide

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